molecular formula C12H6ClNO3 B11764398 2-Chloro-4-nitrodibenzo[b,d]furan

2-Chloro-4-nitrodibenzo[b,d]furan

Cat. No.: B11764398
M. Wt: 247.63 g/mol
InChI Key: OIXCVYRAFNCZMI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are tricyclic aromatic heterocycles that consist of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrodibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-2-phenylphenol with a chlorinating agent under specific conditions. For example, the reaction can be carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

    Reduction: Formation of 2-amino-4-nitrodibenzo[b,d]furan.

    Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but shares similar structural properties.

    2-Chlorodibenzo[b,d]furan: Lacks the nitro group but has similar reactivity due to the chlorine substituent.

    4-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but retains the nitro group.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and enhances the compound’s utility in various research fields .

Properties

Molecular Formula

C12H6ClNO3

Molecular Weight

247.63 g/mol

IUPAC Name

2-chloro-4-nitrodibenzofuran

InChI

InChI=1S/C12H6ClNO3/c13-7-5-9-8-3-1-2-4-11(8)17-12(9)10(6-7)14(15)16/h1-6H

InChI Key

OIXCVYRAFNCZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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